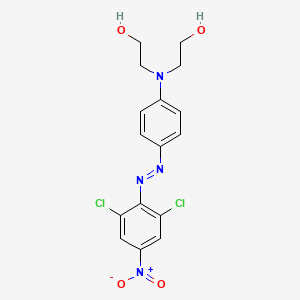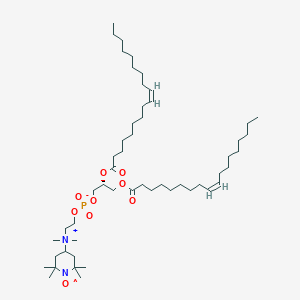
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains an adamantane moiety, which is a diamondoid structure, and multiple methoxymethoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The adamantane derivative is first functionalized to introduce the necessary substituents. This is followed by a series of reactions, including Friedel-Crafts acylation, etherification, and aldol condensation, to construct the final compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety can enhance the compound’s binding affinity and specificity, while the methoxymethoxy groups may influence its solubility and bioavailability. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Adamantan-1-yl)-2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3-(5-(Adamantan-1-yl)-2,4-bis(ethoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one stands out due to its specific substitution pattern and the presence of the adamantane moiety
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(E)-3-[5-(1-adamantyl)-2,4-bis(methoxymethoxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H36O6/c1-19-4-6-26(31)24(8-19)27(32)7-5-23-12-25(29(36-18-34-3)13-28(23)35-17-33-2)30-14-20-9-21(15-30)11-22(10-20)16-30/h4-8,12-13,20-22,31H,9-11,14-18H2,1-3H3/b7-5+ |
InChI Key |
OGOMJROTENXPIV-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)








![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)

